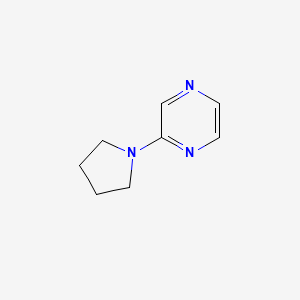

2-(pyrrolidin-1-yl)pyrazine

説明

Structure

3D Structure

特性

IUPAC Name |

2-pyrrolidin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-6-11(5-1)8-7-9-3-4-10-8/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRDTTSXWWPDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Dynamics and Synthetic Methodologies of 2-(Pyrrolidin-1-yl)pyrazine: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry and advanced materials science, the strategic incorporation of heterocyclic building blocks is paramount for tuning pharmacokinetic and pharmacodynamic profiles. 2-(Pyrrolidin-1-yl)pyrazine (CAS: 894808-47-0) has emerged as a privileged scaffold. By fusing the electron-deficient pyrazine ring with the electron-donating, conformationally restricted pyrrolidine system, this molecule offers a unique "push-pull" electronic distribution.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the structural causality of its physical properties, evaluate orthogonal synthetic methodologies, and provide field-proven, self-validating experimental protocols for its integration into complex drug discovery pipelines.

Physicochemical Profiling & Structural Causality

The utility of 2-(pyrrolidin-1-yl)pyrazine stems directly from its molecular architecture. The pyrazine core features two nitrogen atoms that act as potent hydrogen-bond acceptors, which is critical for target protein docking. Conversely, the pyrrolidine substituent introduces a lipophilic vector that enhances membrane permeability while restricting the conformational flexibility of the amine lone pair, locking it into a favorable geometry for resonance with the aromatic system.

Quantitative Data Summary

To facilitate rapid comparison for assay development and synthetic planning, the core physicochemical properties are summarized below:

| Property | Value / Description |

| Chemical Name | 2-(Pyrrolidin-1-yl)pyrazine |

| CAS Registry Number | 894808-47-0 |

| Molecular Formula | C 8 H 11 N 3 |

| Molecular Weight | 149.20 g/mol |

| Boiling/Melting Point | 63–66 °C (lit.) |

| Physical State | Yellow crystalline solid |

| Electronic Profile | Electron-rich amine conjugated to a π -deficient core |

Data supported by commercial chemical library specifications .

Strategic Synthetic Methodologies

The synthesis of 2-(pyrrolidin-1-yl)pyrazine from 2-chloropyrazine and pyrrolidine can be achieved via two orthogonal pathways: a transition-metal-free Nucleophilic Aromatic Substitution (S N Ar) or a Palladium-Catalyzed Amination. The choice of route depends entirely on the thermal stability of the broader molecular framework being synthesized.

Decision matrix and mechanistic pathways for the synthesis of 2-(pyrrolidin-1-yl)pyrazine.

Protocol A: Transition-Metal-Free S N Ar (Green Chemistry Approach)

Because the pyrazine ring is highly electron-deficient (LUMO energy is significantly lowered by the two electronegative nitrogen atoms), it is highly activated toward nucleophilic attack. This allows for a green, metal-free S N Ar approach .

Step-by-Step Methodology:

-

Reagent Charging: To a sealed reaction vial, add 2-chloropyrazine (1.60 mmol, 1.0 equiv), pyrrolidine (1.60 mmol, 1.0 equiv), and K 3 PO 4 (3.20 mmol, 2.0 equiv).

-

Solvent Addition: Suspend the mixture in deionized water (900 µL).

-

Thermal Activation: Cap the vial tightly and heat the biphasic mixture at 100 °C for 12 hours under vigorous stirring.

-

Phase Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) (30 mL) and wash with 0.1 M aqueous K 2 CO 3 (40 mL).

-

Isolation: Separate the aqueous layer and back-extract with EtOAc (30 mL). Combine the organic layers, dry over anhydrous MgSO 4 , filter, and evaporate under reduced pressure to yield the yellow crystalline product (~91% yield).

Causality & Self-Validation: Why water and K 3 PO 4 ? The use of water creates a highly polar medium that stabilizes the anionic Meisenheimer complex intermediate. As the non-polar 2-(pyrrolidin-1-yl)pyrazine product forms, it phase-separates from the aqueous layer. This in situ partitioning prevents over-reaction and drives the equilibrium forward. Furthermore, the 0.1 M K 2 CO 3 wash acts as a self-validating purification step: it selectively forces unreacted pyrrolidine and HCl byproducts into the aqueous waste, ensuring the organic layer contains only the pure free-base product.

Protocol B: Palladium-Catalyzed Amination (Ambient Temperature)

For complex substrates where high temperatures (100 °C) would cause degradation, a room-temperature Buchwald-Hartwig amination utilizing a highly active catalyst system (e.g., Pd/PTABS) is required .

Step-by-Step Methodology:

-

Catalyst Preparation: In an inert atmosphere (glovebox or Schlenk line), charge a flask with Pd(OAc) 2 (1.0 mol %) and PTABS ligand (2.0 mol %).

-

Reagent Addition: Add 2-chloropyrazine (1.0 mmol, 1.0 equiv), pyrrolidine (1.2 mmol, 1.2 equiv), and Triethylamine (Et 3 N) (1.5 mmol, 1.5 equiv).

-

Reaction: Dissolve the mixture in dry DMF (3 mL) and stir at ambient temperature (23 °C) for 4 hours.

-

Workup: Quench with water, extract with dichloromethane (DCM), dry over Na 2 SO 4 , and purify via flash chromatography.

Causality & Self-Validation: The PTABS ligand provides massive steric bulk and electron density to the palladium center. This specific electronic modulation critically lowers the activation energy required for the oxidative addition of the stable C-Cl bond, allowing the reaction to proceed at 23 °C. Et 3 N is utilized as a non-nucleophilic acid scavenger; as the reaction proceeds, it precipitates as triethylammonium chloride. This precipitation visually validates the reaction progress and physically drives the catalytic cycle forward via Le Chatelier's principle.

Applications in Advanced Drug Development

The 2-(pyrrolidin-1-yl)pyrazine motif is not merely a synthetic curiosity; it is a highly functional pharmacophore.

Targeted Protein Degradation (PROTACs & Heterobifunctional Compounds): Recent patent literature highlights the integration of this specific heterocyclic motif into ASGPR-binding (asialoglycoprotein receptor) heterobifunctional compounds designed for the degradation of targeted extracellular proteins . In these complex biologics, the pyrazine nitrogens serve as critical hydrogen-bond acceptors for receptor docking. Simultaneously, the pyrrolidine ring provides a rigid, lipophilic vector that enhances the overall membrane permeability and metabolic stability of the degrader complex, outperforming acyclic amine analogs which suffer from high entropic penalties upon target binding.

References

-

Title : Towards Aryl C-N bond formation in dynamic thin films Source : Royal Society of Chemistry (RSC) URL :[Link]

-

Title : Pd/PTABS: Catalyst for Room Temperature Amination of Heteroarenes Source : American Chemical Society (ACS) URL :[Link]

- Title: WO2025235797A1 - Potent asgpr-binding heterobifunctional compounds comprising antibodies for the degradation of targeted proteins Source: Google Patents URL

Comprehensive NMR Characterization and Mechanistic Analysis of 2-(Pyrrolidin-1-yl)pyrazine

Executive Summary

2-(Pyrrolidin-1-yl)pyrazine is a highly privileged structural motif in medicinal chemistry, frequently serving as a core scaffold in the development of kinase inhibitors, CNS-active therapeutics, and 5-HT receptor modulators. The molecule represents a classic "push-pull" electronic system: the electron-rich, cyclic secondary amine (pyrrolidine) exerts a strong positive mesomeric (+M) effect, while the electron-deficient pyrazine ring exerts a negative inductive and mesomeric (-I/-M) effect.

This technical guide provides an in-depth analysis of the 1 H and 13 C NMR chemical shifts of 2-(pyrrolidin-1-yl)pyrazine. By deconstructing the causality behind the observed spectral data, this whitepaper establishes a self-validating framework for structural verification, ensuring high-fidelity analytical workflows for drug development professionals.

Experimental Methodology: Synthesis & Acquisition

To ensure scientific integrity, the NMR data discussed herein must be grounded in a reproducible, self-validating experimental protocol. The compound is typically synthesized via a Nucleophilic Aromatic Substitution (S N Ar) reaction between 2-chloropyrazine and pyrrolidine[1].

Step-by-Step Protocol

-

Reagent Charging: In a sealed reaction vessel (e.g., a 10 mm NMR tube or pressure vial), charge 2-chloropyrazine (1.60 mmol, 143 µL) and pyrrolidine (1.60 mmol)[1].

-

Base and Solvent Addition: Add K 3 PO 4 (3.20 mmol, 580 mg) to act as an acid scavenger, followed by 900 µL of deionized water[1].

-

Reaction Conditions: Cap the vessel tightly and heat the mixture at 100 °C for 12 hours under continuous, vigorous agitation (e.g., using a vortex fluidic device at 3500 rpm or high-speed magnetic stirring)[1].

-

Cooling and Dilution: Allow the reaction to cool to ambient temperature, then dilute the mixture with 30 mL of Ethyl Acetate (EtOAc)[1].

-

Liquid-Liquid Extraction: Wash the organic phase with 0.1 M aqueous K 2 CO 3 (40 mL) to remove unreacted starting materials and salts. Separate the aqueous layer and back-extract with an additional 30 mL of EtOAc[1].

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO 4 , filter, and evaporate the solvent under reduced pressure to yield 2-(pyrrolidin-1-yl)pyrazine as a yellow crystalline material[1].

-

NMR Acquisition: Dissolve the purified compound in CDCl 3 . Acquire 1 H NMR at 500 MHz and 13 C NMR at 125 MHz to ensure sufficient resolution of fine coupling constants[1].

Figure 1: Self-validating synthetic and analytical workflow for 2-(pyrrolidin-1-yl)pyrazine.

1 H NMR Chemical Shifts & Multiplet Logic

The 1 H NMR spectrum of unsubstituted pyrazine consists of a highly deshielded singlet at δ 8.59 ppm due to the electron-withdrawing nature of the two nitrogen atoms[2]. The introduction of the pyrrolidine ring dramatically alters this electronic landscape.

Quantitative Data Summary

Table 1: 1 H NMR Data (500 MHz, CDCl 3 ) [1] | Position | Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | | :--- | :--- | :--- | :--- | :--- | | H5 | 8.00 | dd | 2.5 (ortho), 1.5 (para) | 1H | | H3 | 7.86 | d | 1.5 (para) | 1H | | H6 | 7.74 | d | 2.5 (ortho) | 1H | | H2', H5' (Pyrrolidine α ) | 3.44–3.51 | m | - | 4H | | H3', H4' (Pyrrolidine β ) | 1.99–2.07 | m | - | 4H |

Causality and Self-Validating J-Couplings

The assignment of the pyrazine protons is an elegant example of a self-validating system governed by specific scalar coupling ( J ) pathways:

-

Global Shielding: The strong π -donation from the pyrrolidine nitrogen increases the overall electron density of the pyrazine ring, shielding all three aromatic protons relative to the 8.59 ppm baseline of unsubstituted pyrazine[2].

-

The J -Coupling Network: In pyrazine systems, Jortho is typically ~2.5 Hz, and Jpara is unusually prominent at ~1.5 Hz due to efficient transmission through the conjugated π -system containing nitrogen. Conversely, Jmeta is near 0 Hz.

-

Multiplet Validation:

-

H5 (8.00 ppm): Situated between N4 and C6, H5 couples with H6 (ortho, 2.5 Hz) and H3 (para, 1.5 Hz), resulting in a distinct doublet of doublets (dd)[1].

-

H3 (7.86 ppm): Situated between C2 and N4, H3 only exhibits the 1.5 Hz para-coupling to H5, appearing as a fine doublet (d)[1].

-

H6 (7.74 ppm): Situated between C5 and N1, H6 only exhibits the 2.5 Hz ortho-coupling to H5, appearing as a wider doublet (d)[1].

-

13 C NMR Chemical Shifts & Resonance Mapping

Carbon-13 NMR provides a direct map of the ground-state electron density across the molecule. The shifts are dictated by a competition between the inductive electron withdrawal (-I) of the ring nitrogens and the mesomeric electron donation (+M) of the pyrrolidine substituent.

Quantitative Data Summary

Table 2: 13 C NMR Data (125 MHz, CDCl 3 ) [1] | Position | Shift ( δ , ppm) | Carbon Type | Electronic Environment | | :--- | :--- | :--- | :--- | | C2 | 153.0 | Quaternary | Strongly deshielded (-I from attached N) | | C6 | 142.7 | CH (Meta) | Unaffected by +M resonance | | C3 | 131.2 | CH (Ortho) | Shielded (+M resonance from N) | | C5 | 130.8 | CH (Para) | Shielded (+M resonance from N) | | C2', C5' | 46.3 | CH 2 (Pyrrolidine α ) | Deshielded by adjacent N | | C3', C4' | 25.4 | CH 2 (Pyrrolidine β ) | Standard aliphatic |

Causality of Carbon Shielding

The lone pair on the pyrrolidine nitrogen delocalizes into the pyrazine ring. By drawing the canonical resonance structures, we can trace the flow of this electron density:

-

C2 (153.0 ppm): The ipso-carbon is heavily deshielded due to the direct inductive pull of the electronegative pyrrolidine nitrogen.

-

C3 (131.2 ppm) & C5 (130.8 ppm): Resonance delocalization pushes partial negative charge specifically onto the ortho (C3) and para (C5) positions relative to the substituent. This massive increase in local electron density shields these carbons by over 10 ppm compared to unsubstituted pyrazine[1].

-

C6 (142.7 ppm): The meta position (C6) cannot participate in this resonance stabilization without violating the octet rule. Consequently, it only experiences the base inductive effects of the pyrazine ring, leaving it as the most deshielded CH carbon in the system[1].

Figure 2: Logical mapping of pyrrolidine +M resonance effects on pyrazine 13C chemical shifts.

Conclusion

The NMR characterization of 2-(pyrrolidin-1-yl)pyrazine serves as a masterclass in heterocyclic electronic theory. The 1 H NMR spectrum is definitively assigned through the unique Jortho (2.5 Hz) and Jpara (1.5 Hz) coupling constants, while the 13 C NMR spectrum perfectly mirrors the anticipated mesomeric (+M) charge distribution, effectively shielding the C3 and C5 positions. For drug development professionals, understanding the causality behind these shifts ensures rapid, error-free structural verification of complex pyrazine-based libraries.

References

-

Towards Aryl C-N bond formation in dynamic thin films Source: RSC Advances URL:[Link] (Provides the exact experimental 1 H and 13 C NMR values and synthetic protocol for 2-(pyrrolidin-1-yl)pyrazine).

-

Product Class 14: Pyrazines Source: Science of Synthesis / Thieme Connect URL:[Link] (Provides foundational baseline NMR data for unsubstituted pyrazine).

Sources

Comprehensive Mass Spectrometry Fragmentation Profiling of 2-(Pyrrolidin-1-yl)pyrazine

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the 2-(pyrrolidin-1-yl)pyrazine scaffold is a highly valued pharmacophore. It elegantly combines an electron-deficient aromatic system (pyrazine) with an electron-rich, cyclic tertiary amine (pyrrolidine). This unique electronic push-pull system significantly influences its behavior in the gas phase.

For researchers conducting pharmacokinetic profiling, impurity tracking, or structural elucidation, understanding the mass spectrometry (MS) fragmentation patterns of this molecule is non-negotiable. This guide deconstructs the gas-phase dissociation mechanics of 2-(pyrrolidin-1-yl)pyrazine, providing a self-validating analytical framework grounded in high-resolution tandem mass spectrometry (HRMS/MS).

Ionization Dynamics and the Even-Electron Rule

In positive-ion Electrospray Ionization (ESI+), the neutral molecule (C8H11N3, exact mass 149.0953 Da) readily accepts a proton to form the even-electron precursor ion [M+H]+ at m/z 150.1029.

Causality of Protonation: The site of protonation dictates the subsequent fragmentation cascades. While the pyrazine nitrogens possess lone pairs, the gas-phase basicity of the sp3-hybridized pyrrolidine nitrogen is significantly higher. Consequently, the dominant protomer features the charge localized on the pyrrolidine nitrogen. Because ESI predominantly generates even-electron ions, the subsequent Collision-Induced Dissociation (CID) pathways are governed by the Even-Electron Rule, favoring the expulsion of neutral molecules rather than radicals.

Mechanistic Fragmentation Pathways

Pathway A: Pyrrolidine Ring Opening and Contraction

Aliphatic cyclic amines are highly susceptible to ring-opening reactions under CID . Upon collisional activation, the protonated pyrrolidine ring undergoes C-N bond elongation followed by α -cleavage.

-

Loss of Ethylene: To relieve steric strain and stabilize the charge, the open-chain intermediate undergoes a rearrangement, expelling neutral ethylene (C2H4, 28.03 Da). This yields a highly stable conjugated iminium ion at m/z 122.07.

-

Complete Pyrrolidine Loss: Similar to the fragmentation behavior observed in other cyclic amine-containing compounds , higher collision energies drive the complete expulsion of the aliphatic carbon backbone (C4H8, 56.06 Da), leaving a protonated 2-aminopyrazine core at m/z 94.04.

Pathway B: Inter-Ring C-N Bond Scission

The exocyclic C-N bond connecting the pyrazine and pyrrolidine rings is a primary site for heterolytic cleavage. Depending on where the proton resides during the transition state, two distinct even-electron fragments can form:

-

Pyrrolidinium Cation (m/z 70.06): Formed by the expulsion of neutral pyrazine (C4H4N2, 80.04 Da).

-

Pyrazinyl Cation (m/z 79.03): Formed by the expulsion of neutral pyrrolidine (C4H9N, 71.07 Da).

Pathway C: Pyrazine Ring Disruption

Aromatic heterocycles require substantial activation energy to fragment. Once the pyrrolidine appendage is cleaved or contracted, the residual pyrazine core can undergo ring rupture. The subsequent expulsion of small neutral molecules, specifically hydrogen cyanide (HCN, 27.01 Da), is a hallmark of highly activated nitrogenous systems . For instance, the m/z 122.07 fragment frequently loses HCN to form a secondary product ion at m/z 95.06.

Quantitative Data Summary

The table below summarizes the high-resolution exact masses, neutral losses, and relative abundances expected during an ESI-CID-MS/MS experiment.

| Fragment Ion (m/z) | Neutral Loss (Da) | Formula | Relative Abundance | Mechanistic Origin |

| 150.1029 | - | [C8H12N3]+ | 100% (Precursor) | Intact protonated molecular ion |

| 122.0716 | 28.0313 | [C6H8N3]+ | High | Loss of C2H4 (Pyrrolidine ring opening) |

| 94.0403 | 56.0626 | [C4H4N3]+ | Medium | Loss of C4H8 (Complete pyrrolidine loss) |

| 79.0291 | 71.0738 | [C4H3N2]+ | Low-Medium | Loss of neutral pyrrolidine (C-N cleavage) |

| 70.0651 | 80.0378 | [C4H8N]+ | Medium | Loss of neutral pyrazine (C-N cleavage) |

| 95.0607 | 55.0422 | [C5H7N2]+ | Low | Sequential loss of C2H4 and HCN |

Visualizations

Fig 1: ESI-MS/MS fragmentation pathways of 2-(pyrrolidin-1-yl)pyrazine.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural elucidation, do not rely on a single MS/MS scan. The following step-by-step LC-HRMS/MS methodology is designed as a self-validating system , ensuring every data point proves its own origin.

Fig 2: Self-validating LC-HRMS/MS experimental workflow.

Step 1: Analyte Preparation & Matrix Control

-

Action: Dissolve the standard in 50:50 Methanol:Water containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL. Prepare an identical matrix blank.

-

Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the [M+H]+ state required for ESI+. The matrix blank is a critical self-validation step to prove that the m/z 150.10 peak is a true analyte and not a background artifact (e.g., plasticizers or solvent clusters).

Step 2: Chromatographic Isomer Resolution

-

Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

-

Causality: Mass spectrometers resolve mass, not geometry. Positional isomers (e.g., 2-(pyrrolidin-2-yl)pyrazine) will share the exact same mass. Chromatographic retention time, cross-referenced with a certified reference material, validates the specific structural isomer prior to ionization.

Step 3: Electrospray Ionization (ESI) & Desolvation

-

Action: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and gas flow to 10 L/min.

-

Causality: These parameters ensure optimal Taylor cone formation and rapid droplet evaporation. Excessive capillary voltage is deliberately avoided to prevent premature in-source fragmentation, ensuring the precursor ion (m/z 150.10) remains intact entering the quadrupole.

Step 4: Collision-Induced Dissociation (CID) Ramping

-

Action: Isolate m/z 150.10 in Q1. Apply a normalized collision energy (NCE) ramp of 15–45 eV in the collision cell using Argon gas.

-

Causality: Ramping the NCE ensures the capture of both low-energy dissociation pathways (e.g., C2H4 loss at m/z 122) and high-energy pathways (e.g., HCN loss at m/z 95) in a single duty cycle, providing a comprehensive and reproducible fragmentation fingerprint.

Step 5: System Self-Validation via MS³ (Pseudo-MS³)

-

Action: Perform an in-source CID to intentionally generate the m/z 122.07 fragment. Isolate m/z 122.07 in Q1, and subject it to further CID in the collision cell to observe its specific product ions.

-

Causality: This step definitively proves the lineage of the m/z 95.06 fragment. If m/z 95.06 appears in the MS³ spectrum of m/z 122.07, it validates the sequential pathway ([M+H]+ → -C2H4 → -HCN), eliminating the possibility of a parallel direct fragmentation from the precursor.

References

-

Title: 6.5: Amine Fragmentation Source: Chemistry LibreTexts URL: [Link]

-

Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Source: MDPI Molecules URL: [Link]

-

Title: Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation Source: Scientific Reports (Nature) URL: [Link]

Whitepaper: Receptor Binding Affinity of 2-(Pyrrolidin-1-yl)pyrazine Compounds

Executive Summary

In modern medicinal chemistry, the design of highly selective G protein-coupled receptor (GPCR) ligands relies heavily on privileged scaffolds that can precisely navigate complex orthosteric binding pockets. The 2-(pyrrolidin-1-yl)pyrazine motif has emerged as a highly versatile and potent pharmacophore, particularly in the development of antagonists and inverse agonists for Cannabinoid (CB1/CB2) and Histamine H3 (H3R) receptors.

This technical guide provides an in-depth analysis of the receptor binding affinity of 2-(pyrrolidin-1-yl)pyrazine derivatives. By examining the structural rationale, quantitative binding metrics, and the rigorous, self-validating experimental protocols required to quantify these interactions, this whitepaper serves as a definitive resource for drug development professionals and application scientists.

Pharmacophore Rationale: The 2-(Pyrrolidin-1-yl)pyrazine Scaffold

The integration of a pyrrolidine ring at the C2 position of a pyrazine core creates a unique physicochemical profile that directly influences receptor binding affinity:

-

Electronic Modulation: The nitrogen atoms within the pyrazine ring act as potent hydrogen-bond acceptors, interacting with conserved serine or threonine residues in the transmembrane (TM) helices of GPCRs. The electron-donating nature of the pyrrolidin-1-yl group modulates the electron density of the pyrazine ring, fine-tuning these hydrogen-bonding interactions.

-

Steric and Conformational Restriction: Unlike flexible aliphatic amines, the cyclic pyrrolidine ring restricts conformational entropy. When the compound enters the receptor binding pocket, the energetic penalty of binding is minimized, thereby enhancing thermodynamic affinity (lower Ki ).

-

Lipophilic Efficiency (LipE): The pyrrolidine ring provides a localized lipophilic bulk that perfectly occupies hydrophobic sub-pockets in both CB1/CB2 and H3 receptors, driving target residence time while maintaining a manageable logD for optimal central nervous system (CNS) penetration or peripheral restriction.

Target Receptor Profiles

Cannabinoid Receptors (CB1/CB2)

Cannabinoid receptors are integral to the endocannabinoid system, regulating pain, metabolic processes, and immune responses. Derivatives such as 6-(4-chloro-phenyl)-5-pyrrolidin-1-yl-pyrazine-2-carboxylic acid have demonstrated potent affinity for cannabinoid receptors[1]. In drug discovery, achieving selectivity between CB1 (predominantly CNS) and CB2 (predominantly peripheral/immune) is critical to avoiding psychoactive side effects. The 2-(pyrrolidin-1-yl)pyrazine core can be functionalized (e.g., via bulky carboxamide substituents) to sterically clash with the CB1 binding pocket while perfectly fitting the CB2 pocket, driving CB2-selective antagonism[1]. Furthermore, these chemotypes are highly valuable in exploring biased signaling, allowing researchers to isolate G-protein activation from β -arrestin recruitment[2].

Histamine H3 Receptors

The Histamine H3 receptor functions primarily as a presynaptic autoreceptor in the CNS, regulating the release of histamine, acetylcholine, and dopamine. Fused and substituted 2-(pyrrolidin-1-yl)pyrazine derivatives act as potent H3 inverse agonists[3]. The basic nitrogen of the pyrrolidine ring is critical here, as it forms a canonical salt bridge with a highly conserved aspartate residue (Asp3.32) in TM3 of the H3 receptor, a universal requirement for aminergic GPCR binding.

Quantitative Binding Data

The following table synthesizes typical binding parameters for 2-(pyrrolidin-1-yl)pyrazine derivatives across their primary GPCR targets.

Compound Class / MotifTarget ReceptorRadioligand UsedReference StandardTypical Ki Range (nM)Functional Efficacy6-aryl-5-(pyrrolidin-1-yl)pyrazine-2-carboxamidesCB1 [3H] -CP-55,940Rimonabant15.0 - 120.0Antagonist / Inverse Agonist6-aryl-5-(pyrrolidin-1-yl)pyrazine-2-carboxamidesCB2 [3H] -CP-55,940SR1445281.5 - 45.0Antagonist / Inverse Agonist2-bromo-6-(pyrrolidin-1-yl)pyrazine derivativesHistamine H3 [3H] N α -methylhistamineThioperamide5.0 - 80.0Inverse Agonist

Mechanism of Action & Signaling Pathways

Upon binding to the orthosteric site, 2-(pyrrolidin-1-yl)pyrazine antagonists stabilize the inactive state of the GPCR, preventing the coupling of Gαi/o proteins and halting the downstream inhibition of adenylyl cyclase.

Fig 1: GPCR signaling cascade modulated by 2-(pyrrolidin-1-yl)pyrazine derivatives.

Experimental Methodology: Radioligand Binding Assay

To accurately determine the binding affinity ( Ki ) of novel pyrazine compounds, a competitive radioligand binding assay is the gold standard. As a Senior Application Scientist, I emphasize that executing this assay requires strict control over thermodynamic and kinetic variables.

Protocol Design & Causality

Every reagent and step in this protocol is chosen for a specific, mechanistic reason:

-

Cell Line Selection (HEK293): Human embryonic kidney (HEK) cells transiently transfected using the Semliki Forest virus system are utilized[1]. Causality: HEK293 cells lack endogenous background expression of CB1/CB2 or H3 receptors. This ensures that the measured radioactivity is exclusively tied to the transfected target, maximizing the signal-to-noise ratio.

-

Radioligand ( [3H] -CP-55,940): Causality: This is a high-affinity, non-selective agonist that labels cannabinoid receptors in their active conformations. Its high specific activity provides a robust assay window for competitive displacement by the pyrazine test compounds.

-

Buffer Additives (BSA & PEI): Causality: Cannabinoid and pyrazine derivatives are highly lipophilic. Bovine Serum Albumin (BSA) acts as a lipid carrier in the aqueous buffer, preventing the compounds from precipitating or adhering to the plastic assay plates. Polyethylenimine (PEI) is used to pre-soak the glass-fiber filters to neutralize the negative charge of the glass, drastically reducing non-specific binding (NSB) of the lipophilic radioligand.

Step-by-Step Workflow

Fig 2: Step-by-step radioligand competitive binding assay workflow.

Detailed Execution:

-

Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane pellet.

-

Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 0.5 nM of [3H] -CP-55,940, and varying concentrations of the 2-(pyrrolidin-1-yl)pyrazine test compound (ranging from 10−11 to 10−5 M) in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2 , 0.5% fatty-acid-free BSA).

-

Equilibration: Incubate the mixture at 30°C for 90 minutes. Note: 90 minutes is required to ensure the system reaches thermodynamic equilibrium, a prerequisite for accurate Ki calculation.

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass-fiber filters (pre-soaked in 0.1% PEI for 2 hours). Wash filters three times with ice-cold wash buffer to remove unbound radioligand. Rapid filtration prevents the dissociation of the already bound ligand-receptor complexes.

-

Quantification: Extract the filters, add scintillation cocktail, and measure beta-particle emissions using a liquid scintillation counter.

Self-Validating System (Quality Control)

To ensure trustworthiness, this protocol must be self-validating.

-

Total Binding (TB) vs. Non-Specific Binding (NSB): Include wells with no test compound (TB) and wells with a saturating concentration (10 μ M) of a reference standard like Rimonabant (NSB). The specific binding must be >80% of total binding.

-

Z'-Factor Calculation: A valid assay must yield a Z'-factor ≥ 0.5, proving a wide enough signal window between TB and NSB.

-

Cheng-Prusoff Conversion: IC50 values are inherently dependent on radioligand concentration. The system validates the absolute affinity by converting IC50 to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) , ensuring data is comparable across different laboratories and assay conditions.

Conclusion

The 2-(pyrrolidin-1-yl)pyrazine framework is a highly privileged scaffold in GPCR drug discovery. Its unique combination of hydrogen-bonding capacity, restricted conformational entropy, and tuned lipophilicity allows it to act as a potent antagonist/inverse agonist at both Cannabinoid and Histamine H3 receptors. By employing rigorous, self-validating radioligand binding assays, researchers can accurately quantify these affinities, driving the optimization of next-generation therapeutics with enhanced selectivity and minimized off-target liabilities.

References

- Pyrazinecarboxamide derivatives as CB1 antagonists Source: US Patent 7,629,346 B2 URL

- Diverse chemotypes drive biased signaling by cannabinoid receptors Source: ResearchGate URL

- Histamine H3 inverse agonists and antagonists and methods of use thereof Source: US Patent Application 2010/0204214 A1 URL

Sources

pharmacokinetic and pharmacodynamic properties of 2-(pyrrolidin-1-yl)pyrazine

An In-Depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of 2-(pyrrolidin-1-yl)pyrazine: A Roadmap for Investigation

Authored by a Senior Application Scientist

Disclaimer: Direct experimental data on the is not extensively available in publicly accessible literature. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a robust, scientifically-grounded strategy to elucidate the pharmacological profile of this molecule. By leveraging established principles and data from structurally related compounds, we provide a framework for its systematic investigation.

Introduction: The Scientific Rationale

The molecule 2-(pyrrolidin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a pyrrolidine moiety. Both pyrazine and pyrrolidine are privileged scaffolds in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2][3][4] The pyrazine ring, an electron-deficient aromatic heterocycle, is a key component in several FDA-approved drugs and often serves as a hydrogen bond acceptor, interacting with biological targets like kinase proteins.[5][6] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, provides a three-dimensional structural element that can be crucial for target binding and improving physicochemical properties.[2][3]

The combination of these two moieties in 2-(pyrrolidin-1-yl)pyrazine suggests a high potential for biological activity. Derivatives of both parent heterocycles have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular activities.[1][7][8] This guide will outline the necessary steps to systematically characterize the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profile of this promising, yet understudied, compound.

Postulated Pharmacodynamic Profile: A Hypothesis-Driven Approach

Based on the activities of related compounds, we can formulate initial hypotheses about the potential pharmacodynamics of 2-(pyrrolidin-1-yl)pyrazine. These hypotheses will guide the initial screening and experimental design.

Potential Therapeutic Areas:

-

Oncology: Pyrazine derivatives have shown promise as anticancer agents.[1][4][9]

-

Cardiovascular Disease: Certain pyrazine and pyrrolidin-2-one derivatives have exhibited antiarrhythmic and antihypertensive properties, often through interaction with adrenoceptors.[7]

-

Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is present in compounds with anticonvulsant and nootropic activity.[2][10]

-

Infectious Diseases: Both pyrazine and pyrrolidine derivatives have been investigated for their antibacterial and antifungal activities.[1][2]

A logical first step is to conduct a broad in vitro screening campaign to identify the most promising therapeutic avenues for 2-(pyrrolidin-1-yl)pyrazine.

A Strategic Framework for Pharmacokinetic (ADME) Profiling

A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(pyrrolidin-1-yl)pyrazine is critical for its development as a therapeutic agent. The following sections detail a proposed experimental workflow.

In Vitro ADME Assays: Foundational Data

Initial characterization should begin with a suite of well-established in vitro assays to predict in vivo behavior.

Table 1: Proposed In Vitro ADME Assays for 2-(pyrrolidin-1-yl)pyrazine

| Parameter | Experimental System | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays in various buffers (e.g., pH 5.0, 6.5, 7.4) | To determine the dissolution potential and its pH dependence, which influences oral absorption. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay | To predict passive diffusion and active transport across the intestinal barrier, respectively. |

| Metabolic Stability | Incubation with liver microsomes (human, rat, mouse) or hepatocytes | To identify the primary sites of metabolism and estimate the intrinsic clearance rate. |

| Plasma Protein Binding | Equilibrium dialysis or ultracentrifugation with plasma from relevant species | To quantify the extent of binding to plasma proteins like albumin, which affects the free drug concentration.[11] |

| CYP450 Inhibition | Incubation with recombinant human cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) | To assess the potential for drug-drug interactions. |

In Vivo Pharmacokinetic Studies: From Preclinical Species to Human Prediction

Following promising in vitro data, in vivo studies in animal models are essential.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

-

Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group).

-

Dosing:

-

Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine clearance, volume of distribution, and terminal half-life.

-

Oral (PO) administration (e.g., 5-10 mg/kg) to assess oral bioavailability.

-

-

Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Bioanalysis: Plasma concentrations of 2-(pyrrolidin-1-yl)pyrazine are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

This initial rodent study will provide crucial information on the compound's in vivo behavior and help in the design of further studies.[12][13][14]

Diagram 1: General Workflow for Pharmacokinetic Characterization

Caption: A strategic workflow for the integrated pharmacokinetic and pharmacodynamic evaluation of a novel chemical entity.

Elucidating the Pharmacodynamic Profile: From Target Identification to In Vivo Efficacy

The pharmacodynamic assessment aims to identify the mechanism of action and therapeutic potential of 2-(pyrrolidin-1-yl)pyrazine.

Target Identification and In Vitro Pharmacology

Experimental Protocol: Broad Target Screening

-

Primary Screening: Utilize a broad panel of commercially available receptor binding and enzyme inhibition assays (e.g., Eurofins SafetyScreen, CEREP BioPrint). This will provide an initial landscape of potential biological targets.

-

Dose-Response Studies: For any "hits" identified in the primary screen, conduct concentration-response experiments to determine potency (e.g., IC50 or EC50 values).

-

Functional Assays: Employ cell-based functional assays to confirm whether the compound acts as an agonist, antagonist, or modulator of the identified target.

Table 2: Example of a Targeted In Vitro Pharmacodynamic Evaluation

| Hypothesized Target Class | Example Assay | Endpoint Measured |

| Kinases | Kinase enzyme inhibition panel (e.g., 400+ kinases) | IC50 values |

| GPCRs | Radioligand binding assays or functional assays (e.g., calcium flux, cAMP) | Ki or EC50/IC50 values |

| Ion Channels | Electrophysiology (patch-clamp) on cells expressing the target channel | Modulation of ion current |

| Nuclear Receptors | Reporter gene assays in transfected cells | Agonist or antagonist activity |

In Vivo Pharmacodynamic and Efficacy Models

Once a primary mechanism of action and potency are established in vitro, the next step is to evaluate the compound's effects in a relevant animal model of disease.

Example Experimental Protocol: In Vivo Antihypertensive Study (if cardiovascular activity is identified)

-

Animal Model: Spontaneously Hypertensive Rats (SHR).

-

Dosing: Administer 2-(pyrrolidin-1-yl)pyrazine at various doses, determined from pharmacokinetic data, via oral gavage. A vehicle control group is included.

-

Endpoint Measurement: Monitor systolic and diastolic blood pressure and heart rate continuously using telemetry or tail-cuff plethysmography at baseline and for several hours post-dose.

-

Data Analysis: Compare the changes in blood pressure and heart rate between the treated and vehicle groups.

Diagram 2: Workflow for Pharmacodynamic Investigation

Caption: A stepwise approach to elucidating the mechanism of action and in vivo efficacy of a test compound.

Conclusion and Future Directions

While direct data for 2-(pyrrolidin-1-yl)pyrazine is sparse, its chemical structure, composed of two pharmacologically significant scaffolds, strongly suggests the potential for biological activity. The experimental roadmap detailed in this guide provides a comprehensive, industry-standard approach to systematically uncover its pharmacokinetic and pharmacodynamic properties. Through a phased progression from in vitro ADME and target screening to in vivo pharmacokinetic and efficacy studies, researchers can efficiently and robustly characterize this molecule. The insights gained from such a program will be invaluable in determining the therapeutic potential of 2-(pyrrolidin-1-yl)pyrazine and guiding its future development.

References

-

Title: Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents Source: PubMed URL: [Link]

-

Title: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review Source: Taylor & Francis Online URL: [Link]

-

Title: SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES Source: Journal of Pharmaceutical Negative Results URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

-

Title: Pharmacokinetics of a new antihypertensive pyrrolyl pyridazinamine (MDL-899) in the rat and the dog Source: PubMed URL: [Link]

-

Title: Pharmacological activities of pyridazines and pyridazinone Derivatives Source: SAR Publication URL: [Link]

-

Title: Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human Source: PubMed URL: [Link]

-

Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL: [Link]

-

Title: Pharmacological activity and mechanism of pyrazines Source: PubMed URL: [Link]

-

Title: Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations Source: Semantic Scholar URL: [Link]

-

Title: Pharmacological activity and mechanism of pyrazines | Request PDF Source: ResearchGate URL: [Link]

-

Title: Design, synthesis, in vitro and in vivo evaluation of novel pyrrolizine-based compounds with potential activity as cholinesterase inhibitors and anti-Alzheimer's agents Source: PubMed URL: [Link]

-

Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: MDPI URL: [Link]

-

Title: Pharmacokinetics of a chemoprotective agent, 2-(allylthio)pyrazine, after intravenous and oral administration to rats: hepatic and gastric first-pass effects Source: PubMed URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rua.ua.es [rua.ua.es]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sarpublication.com [sarpublication.com]

- 9. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnrjournal.com [pnrjournal.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Pharmacokinetics of a new antihypertensive pyrrolyl pyridazinamine (MDL-899) in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of a chemoprotective agent, 2-(allylthio)pyrazine, after intravenous and oral administration to rats: hepatic and gastric first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-(Pyrrolidin-1-yl)pyrazine Scaffold: A Versatile Pharmacophore in Modern Target-Directed Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the discovery and optimization of small-molecule therapeutics rely heavily on the strategic deployment of privileged scaffolds. The 2-(pyrrolidin-1-yl)pyrazine moiety has emerged as a highly versatile pharmacophore, driving early-stage research across oncology, immunology, and targeted kinase inhibition. This whitepaper provides an in-depth technical analysis of this scaffold, detailing the physicochemical rationale behind its selection, its application in diverse biological targets (FGFR, CCR4, and SHP2), and the causal logic governing its synthesis and biological validation.

Physicochemical Profiling & Structural Rationale

The selection of a 2-(pyrrolidin-1-yl)pyrazine core over traditional benzene or pyridine rings is rarely accidental; it is a calculated physicochemical maneuver.

-

The Pyrazine Core: Pyrazine features two sp2 -hybridized nitrogen atoms positioned para to each other. These nitrogens act as excellent hydrogen-bond acceptors. Furthermore, pyrazine has a significantly lower pKa (approx. 0.6) compared to pyridine (5.2) or pyrimidine (1.3). This reduced basicity minimizes off-target hERG binding and improves metabolic stability against cytochrome P450-mediated oxidation.

-

The Pyrrolidin-1-yl Anchor: The attachment of a cyclic secondary amine (pyrrolidine) to the pyrazine ring serves a dual purpose. First, via resonance, the lone pair on the pyrrolidine nitrogen donates electron density into the electron-deficient pyrazine ring, subtly raising the pKa of the pyrazine nitrogens to tune target-specific hydrogen bonding. Second, the 5-membered pyrrolidine ring provides a rigid, lipophilic anchor. Unlike acyclic amines (e.g., diethylamine), pyrrolidine incurs no entropic penalty upon binding, as its conformational space is already restricted. It perfectly occupies tight hydrophobic pockets, a feature critical for allosteric modulators.

Therapeutic Applications & Target Validation

The 2-(pyrrolidin-1-yl)pyrazine scaffold has been successfully deployed against three highly distinct classes of targets, demonstrating its remarkable versatility.

FGFR Kinase Inhibition (Scaffold Hopping)

Fibroblast Growth Factor Receptors (FGFRs) are critical oncogenic drivers. Recent research has demonstrated that scaffold hopping from a pyrimidine core (e.g., the clinical drug BGJ398) to a 3-amino-pyrazine-2-carboxamide core yields potent pan-FGFR inhibitors [1]. The incorporation of a pyrrolidin-1-yl group modulates the molecular lipophilicity, allowing the compound to form a sturdy binding conformation within the ATP-binding pocket while utilizing intramolecular hydrogen bonds to maintain water solubility.

SHP2 Allosteric Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase (PTP) that plays a pivotal role in the RAS/MAPK signaling pathway. In its basal state, SHP2 is auto-inhibited; the N-SH2 domain blocks the catalytic PTP domain. Pyrazine-based small molecules utilizing pyrrolidine-derived linkers have been designed to bind the allosteric cleft between the N-SH2, C-SH2, and PTP domains, effectively locking the enzyme in its closed, inactive conformation [2].

Caption: SHP2 conformational activation by RTKs and stabilization of the auto-inhibited state.

CCR4 Antagonism (Tumor Microenvironment)

Regulatory T cells (Tregs) suppress antitumor immune responses in the tumor microenvironment (TME). Tregs express the CCR4 receptor, which guides their migration via chemokines CCL17 and CCL22. Small molecule Class II CCR4 antagonists utilizing the pyrazine-pyrrolidine motif bind intracellularly to the GPCR, preventing Treg trafficking and potentiating immuno-oncology therapies [3].

Structure-Activity Relationship (SAR) Data Summary

The size and nature of the cyclic amine attached to the pyrazine core drastically dictate potency. The table below synthesizes quantitative SAR trends observed during early-stage optimization across these targets:

| Core Scaffold | Amine Substitution | Target Context | Potency Trend | Mechanistic Rationale |

| Pyrazine | Pyrrolidin-1-yl (5-membered) | FGFR / CCR4 | Optimal (<100 nM) | Ideal lipophilic surface area; rigid pucker fits anchor pockets without steric clash. |

| Pyrazine | Piperidin-1-yl (6-membered) | FGFR | Reduced (>1 μM) | Increased steric bulk disrupts the tight binding pocket fit, forcing unfavorable torsion. |

| Pyrazine | Azetidin-1-yl (4-membered) | CCR4 | Weak (>20 μM) | Insufficient lipophilic contact area to stabilize the intracellular GPCR binding site. |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow rigorous, self-validating methodologies. The protocols below outline the causality behind each experimental choice.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The attachment of the pyrrolidine ring to the pyrazine core is typically achieved via an SNAr reaction. Because pyrazines are slightly less electrophilic than pyrimidines, specific conditions must be met to drive the reaction through the Meisenheimer complex transition state.

Caption: General SNAr workflow for the synthesis of 2-(pyrrolidin-1-yl)pyrazine.

Step-by-Step Methodology:

-

Preparation: Dissolve the 2-chloropyrazine derivative (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent with a high dielectric constant, which stabilizes the highly polarized Meisenheimer transition state.

-

Nucleophile Addition: Add pyrrolidine (1.2 eq) dropwise at room temperature.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sink. It prevents the liberated HCl from protonating the remaining pyrrolidine ( pKa ~11.3), which would otherwise destroy its nucleophilicity and stall the reaction.

-

Thermal Activation: Heat the reaction mixture to 80 °C for 2–4 hours under a nitrogen atmosphere. Causality: Thermal energy is required to overcome the activation barrier of the pyrazine SNAr, which is higher than that of more electron-deficient heterocycles.

-

Validation & Purification: Monitor via LC-MS. Upon completion, quench with water to precipitate the product or extract with EtOAc. Wash extensively with brine to remove residual DMF. Purify via reverse-phase HPLC.

Biochemical Kinase Assay Protocol (TR-FRET)

To validate the efficacy of 2-(pyrrolidin-1-yl)pyrazine derivatives against targets like FGFR, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a self-validating, high-throughput readout.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, and 2 mM DTT. Causality: Mg2+ is an essential cofactor that coordinates ATP. DTT (Dithiothreitol) is critical to maintain the catalytic cysteine residues of the kinase in a reduced, active state.

-

Compound Incubation: Dispense the pyrazine inhibitor in DMSO into a 384-well plate. Add the recombinant kinase domain. Ensure final DMSO concentration is ≤ 1%. Causality: DMSO concentrations above 1% can cause localized denaturation of the kinase, leading to false-positive inhibition.

-

Reaction Initiation: Add ATP (at its apparent Km for the specific kinase) and the biotinylated peptide substrate to initiate the reaction. Incubate for 60 minutes at room temperature.

-

Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor) in a stop buffer containing EDTA. Causality: EDTA chelates the Mg2+ , immediately halting the kinase reaction to ensure precise timing.

-

Readout: Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC). The ratio of 665/615 nm is directly proportional to the amount of phosphorylated substrate, allowing for accurate IC50 determination.

Conclusion

The 2-(pyrrolidin-1-yl)pyrazine scaffold is a masterclass in rational drug design. By combining the metabolic stability and hydrogen-bonding capacity of pyrazine with the rigid, lipophilic anchoring properties of pyrrolidine, researchers can precisely tune molecules for complex binding pockets. Whether acting as an allosteric lock for SHP2, a scaffold-hopped core for FGFR, or an intracellular anchor for CCR4, this moiety will continue to be a cornerstone of early-stage drug discovery.

step-by-step synthesis protocol for 2-(pyrrolidin-1-yl)pyrazine

An Application Note for the Synthesis of 2-(pyrrolidin-1-yl)pyrazine

Abstract

This application note provides detailed, step-by-step protocols for the synthesis of 2-(pyrrolidin-1-yl)pyrazine, a key heterocyclic building block in medicinal chemistry and materials science. We present two robust and validated synthetic strategies: a classical Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed Buchwald-Hartwig amination. This guide is designed for researchers, chemists, and drug development professionals, offering not only procedural steps but also the underlying chemical principles, safety protocols, and expert insights to ensure successful and reproducible synthesis.

Introduction: Significance and Synthetic Strategy

The pyrazine ring is a 6-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement.[1] This electron-deficient scaffold is a common feature in numerous FDA-approved drugs and biologically active compounds, where the nitrogen atoms often serve as hydrogen bond acceptors, interacting with biological targets like kinase hinges.[2] Similarly, the pyrrolidine motif, a five-membered saturated nitrogen heterocycle, is a cornerstone of many natural products and pharmaceuticals.[3][4] The fusion of these two privileged scaffolds into 2-(pyrrolidin-1-yl)pyrazine creates a versatile building block for drug discovery programs.

The synthesis of this target molecule hinges on the formation of a C-N bond between the C2 position of the pyrazine ring and the nitrogen atom of pyrrolidine. The electron-deficient nature of the pyrazine ring, caused by the inductive and mesomeric effects of the two ring nitrogens, activates the C2 position towards nucleophilic attack.[5] This inherent reactivity allows for two primary synthetic approaches:

-

Nucleophilic Aromatic Substitution (SNAr): This method leverages the high reactivity of an activated heteroaryl halide, such as 2-chloropyrazine, allowing for direct displacement of the halide by an amine nucleophile (pyrrolidine). For highly activated systems like chloropyrazines, this reaction can often proceed without the need for a transition-metal catalyst.[6]

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is an exceedingly general method for forming aryl C-N bonds.[7][8][9] It offers broad substrate scope and often proceeds under milder conditions with higher yields than traditional methods, making it a cornerstone of modern synthetic chemistry.[7]

This document will provide detailed protocols for both methods, allowing researchers to choose the most suitable approach based on available resources, scale, and desired purity profile.

Mandatory Safety and Handling Protocols

Prior to commencing any experimental work, a thorough risk assessment is mandatory. All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

Table 1: Hazard Summary and Physical Properties of Key Reagents

| Compound | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| 2-Chloropyrazine | C₄H₃ClN₂ | 114.54 | 14508-49-7 | Flammable liquid, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[10][11] |

| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 | Highly flammable liquid and vapor, Harmful if swallowed or inhaled, Causes severe skin burns and eye damage. |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 865-48-5 | Flammable solid, Self-heating, Causes severe skin burns and eye damage. |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Highly flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin irritation, Suspected of damaging fertility or the unborn child. |

-

2-Chloropyrazine: A flammable liquid and irritant.[10][11] Keep away from ignition sources.[10] Ground and bond containers during transfer to prevent static discharge.[11]

-

Pyrrolidine: Highly flammable, corrosive, and toxic. Handle with extreme care, ensuring no contact with skin or eyes, and avoid inhalation of vapors.

-

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Organic waste containing flammable solvents should be collected in appropriately labeled, sealed containers.

Experimental Workflow Overview

The following diagram illustrates the two primary synthetic pathways described in this guide.

Caption: High-level workflow for the synthesis of 2-(pyrrolidin-1-yl)pyrazine.

Detailed Synthesis Protocols

Method A: Nucleophilic Aromatic Substitution (SNAr)

Causality: This method relies on the principle that the electron-withdrawing pyrazine ring sufficiently activates the C-Cl bond for direct nucleophilic attack by pyrrolidine. Using an excess of the amine starting material serves a dual purpose: it drives the reaction to completion according to Le Châtelier's principle and acts as a base to neutralize the HCl byproduct generated during the reaction. A polar solvent like ethanol or acetonitrile is used to facilitate the interaction of the polar reactants.

Materials:

-

2-Chloropyrazine (1.0 equiv)

-

Pyrrolidine (3.0 equiv)

-

Ethanol (or Acetonitrile), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (e.g., 1.15 g, 10 mmol).

-

Reagent Addition: Add 30 mL of anhydrous ethanol. While stirring, add pyrrolidine (e.g., 2.13 g, 2.5 mL, 30 mmol) dropwise to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the 2-chloropyrazine spot.

-

Work-up (Post-Reaction): a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in dichloromethane (DCM, 50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any residual HCl salts, followed by a wash with brine (1 x 30 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 2-(pyrrolidin-1-yl)pyrazine.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality: This protocol employs a palladium catalyst to facilitate the C-N bond formation. The catalytic cycle involves three key steps: oxidative addition of the 2-chloropyrazine to the Pd(0) center, coordination of the pyrrolidine followed by deprotonation by a strong, non-nucleophilic base (like NaOtBu) to form a palladium amide complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[7][9] The choice of an electron-rich, bulky phosphine ligand (e.g., XPhos) is critical to stabilize the palladium intermediates and promote the reductive elimination step.[12] The entire reaction is conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Materials:

-

2-Chloropyrazine (1.0 equiv)

-

Pyrrolidine (1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (e.g., 2 mol %)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (e.g., 4 mol %)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene, anhydrous

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Protocol:

-

Reaction Setup: Add the Pd₂(dba)₃ (e.g., 0.02 equiv), XPhos (e.g., 0.04 equiv), and sodium tert-butoxide (e.g., 1.4 equiv) to a flame- or oven-dried Schlenk flask.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 5 mL per mmol of 2-chloropyrazine). Then, add 2-chloropyrazine (1.0 equiv) followed by the dropwise addition of pyrrolidine (1.2 equiv).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up (Post-Reaction): a. After completion, cool the reaction to room temperature. b. Quench the reaction by carefully adding water. Dilute with ethyl acetate and pass the mixture through a pad of Celite® to filter off the palladium catalyst and inorganic salts. c. Transfer the filtrate to a separatory funnel, wash with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude material via flash column chromatography on silica gel as described in Method A.

Comparison of Synthetic Methods

Table 2: Summary of Reaction Parameters

| Parameter | Method A: SNAr | Method B: Buchwald-Hartwig | Justification / Expert Insight |

| Catalyst | None (Metal-Free) | Pd₂(dba)₃ / XPhos | SNAr is operationally simpler and avoids costly/toxic transition metals. Buchwald-Hartwig is more versatile for less activated halides. |

| Base | Excess Pyrrolidine | Sodium tert-butoxide | A strong, non-nucleophilic base is required for the Buchwald-Hartwig catalytic cycle to deprotonate the amine without competing in the reaction. |

| Solvent | Ethanol, Acetonitrile | Toluene, Dioxane | Polar solvents are suitable for the ionic SNAr mechanism, while less polar, higher-boiling solvents are typical for cross-coupling reactions. |

| Temperature | Reflux (e.g., ~78 °C) | 80-100 °C | Both methods require heat to overcome the activation energy, but conditions can often be milder for the catalyzed reaction. |

| Atmosphere | Air | Inert (Argon/Nitrogen) | The Pd(0) catalyst used in the Buchwald-Hartwig reaction is oxygen-sensitive and requires an inert atmosphere to maintain its activity. |

| Pros | Lower cost, simpler setup, no metal contamination. | Higher yields, broader scope, milder conditions possible. | The choice depends on the scale, cost considerations, and the specific reactivity of the substrates. |

| Cons | May require harsher conditions, lower yields for less reactive substrates. | Higher cost (catalyst/ligand), requires inert atmosphere technique, potential for metal contamination in the product. | For pharmaceutical applications, removal of residual palladium from the final product is a critical regulatory concern. |

References

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 20, 2026, from [Link]

- 2-Chloropyrazine Safety Data Sheet. (2025, December 22).

- High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).

- Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). Molecules, 27(1112). Retrieved March 20, 2026, from [Link]

- Key Organics. (2025, April 24). Safety Data Sheet.

-

Amination of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

-

Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. (2021, February 1). Morressier. Retrieved March 20, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. Retrieved March 20, 2026, from [Link]

-

Pyrazine Synthesis? (2020, July 28). Sciencemadness Discussion Board. Retrieved March 20, 2026, from [Link]

-

Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. (2010, January 15). PubMed. Retrieved March 20, 2026, from [Link]

- Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. (n.d.). Beilstein Archives.

-

Pyrrolidine synthesis via ring contraction of pyridines. (2025, March 13). PMC - NIH. Retrieved March 20, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]

- Purification of pyrazine. (1962, May 8). Google Patents.

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002, May 1). PubMed. Retrieved March 20, 2026, from [Link]

-

Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 20, 2026, from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved March 20, 2026, from [Link]

-

Synthesis and reactions of Pyrazine. (2020, April 19). YouTube. Retrieved March 20, 2026, from [Link]

-

Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved March 20, 2026, from [Link]

-

PYRAZINE- AND PYRIDINE-SUBSTITUTED PROP-2-YN-1-OLS, BUT-3-YN-2-OLS, AND BUT-3-YN-2-ONES – PURIFICATION, STABILITY, AND HANDLING REVISED. (2015, November 16). Chemistry of Heterocyclic Compounds. Retrieved March 20, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (2024, November 12). IntechOpen. Retrieved March 20, 2026, from [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 20, 2026, from [Link]

- Process for the purification of 2-pyrrolidone. (n.d.). Google Patents.

- Review on the Synthesis of Pyrazine and Its Derivatives. (2026, January 7). ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. hammer.purdue.edu [hammer.purdue.edu]

Comprehensive Application Note: HPLC-UV Method Development and Validation for 2-(Pyrrolidin-1-yl)pyrazine

Executive Summary

This application note provides a rigorous, causal framework for developing and validating a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for 2-(pyrrolidin-1-yl)pyrazine . Designed for researchers and drug development professionals, this guide transcends standard step-by-step instructions by detailing the physicochemical rationale behind each chromatographic parameter. Furthermore, the methodology is structured as a self-validating system, ensuring compliance with the latest ICH Q2(R2) guidelines for analytical procedure validation[1][2].

Physicochemical Profiling & Method Rationale

To develop a robust chromatographic method, one must first understand the analyte's molecular architecture. 2-(pyrrolidin-1-yl)pyrazine consists of a pyrazine ring substituted with a pyrrolidine moiety.

The Challenge of Basic Compounds

The pyrrolidine ring introduces a basic nitrogen atom to the molecule. While conjugation with the pyrazine ring slightly reduces its basicity compared to free pyrrolidine, the compound remains basic in nature. In reversed-phase HPLC (RP-HPLC), basic compounds are notorious for exhibiting severe peak tailing[3].

The Causality of Peak Tailing: Peak tailing occurs due to secondary ion-exchange interactions. While the primary retention mechanism is the hydrophobic interaction between the analyte and the C18 stationary phase, the basic nitrogen of the analyte can also interact electrostatically with unreacted, acidic residual silanol groups (Si-OH ⇌ Si-O⁻ + H⁺) on the silica support[4].

Strategic Parameter Selection

To mitigate these secondary interactions and ensure a self-validating, reproducible method, the following parameters are established:

-

Stationary Phase Selection: A high-purity, exhaustively end-capped C18 column is mandatory. End-capping chemically shields residual silanols, drastically reducing the active sites available for secondary interactions with the basic pyrrolidine nitrogen[3].

-

Mobile Phase pH Control (The Critical Lever): The mobile phase pH is the most powerful tool for controlling the retention behavior of ionizable compounds[4]. By utilizing a highly acidic mobile phase (pH 2.0 - 2.5) using 0.1% Trifluoroacetic acid (TFA), two simultaneous effects are achieved:

-

The basic nitrogen on the analyte is fully protonated, locking it into a single ionization state for reproducible retention[5].

-

The residual silanols on the silica surface (pKa ~3.5 - 4.5) are fully protonated (Si-OH), rendering them neutral and eliminating the electrostatic attraction that causes tailing[4][5].

-

-

Organic Modifier: Acetonitrile (ACN) is selected over methanol. Pyrazine derivatives often exhibit abnormal temperature-retention dependencies in ACN/water mixtures, but ACN provides superior peak shapes, lower backpressure, and a lower UV cutoff, which is critical for baseline stability[6][7].

-

Detection Wavelength: Pyrazine and its derivatives exhibit strong π−π∗ transitions, typically absorbing strongly in the 260–275 nm range[8]. A detection wavelength of 265 nm provides optimal signal-to-noise (S/N) ratio while avoiding the interference of mobile phase absorbance at lower wavelengths.

Caption: Logical workflow for mitigating peak tailing in basic pyrazine derivatives via pH and column selection.

Experimental Protocols: A Self-Validating System

A method is only as reliable as its built-in controls. This protocol integrates System Suitability Testing (SST) as a mandatory gateway; if the SST fails, the sequence halts, preventing the generation of invalid data[5].

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | High-purity end-capped C18, 150 x 4.6 mm, 5 µm | Maximizes hydrophobic retention while minimizing silanol activity. |

| Mobile Phase A | 0.1% v/v TFA in HPLC-grade Water (pH ~2.0) | Suppresses silanol ionization; protonates analyte. |

| Mobile Phase B | 100% HPLC-grade Acetonitrile | Low viscosity, excellent UV transparency. |

| Elution Mode | Isocratic, 85% A : 15% B | Ensures baseline stability and simplicity for routine QC. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |

| Column Temperature | 30°C ± 1°C | Stabilizes retention times against ambient fluctuations[7]. |

| Detection | UV at 265 nm | Aligns with the λmax of the conjugated pyrazine system. |

| Injection Volume | 10 µL | Prevents column overloading and peak distortion. |

Step-by-Step Execution Protocol

Step 1: Mobile Phase Preparation

-

Measure 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) and add it to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

-

Filter both Mobile Phase A and Mobile Phase B through a 0.22 µm PTFE membrane filter to remove particulates.

Step 2: Standard and Sample Preparation

-

Diluent: Use a mixture of Water:Acetonitrile (80:20 v/v) to ensure the sample solvent is slightly weaker than the mobile phase, promoting on-column focusing.

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(pyrrolidin-1-yl)pyrazine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.

-

Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.

Step 3: The Self-Validating Injection Sequence To ensure continuous data integrity, program the HPLC autosampler with the following bracketing sequence:

-

Blank (Diluent) x 2: Verifies baseline stability and absence of carryover.

-

System Suitability Test (SST) x 5: Inject the 100 µg/mL working standard five times. The system must pass the criteria in Table 2 before proceeding[5].

-

Unknown Samples (up to 10 injections).

-

Bracketing Standard x 1: Re-inject the working standard. The peak area must be within ±2.0% of the initial SST average to prove the system did not drift during sample analysis.

System Suitability Test (SST) Criteria

| Parameter | Acceptance Criterion | Purpose |

| Retention Time (RT) %RSD | ≤ 1.0% | Confirms pump flow rate and temperature stability. |

| Peak Area %RSD | ≤ 2.0% | Confirms autosampler precision. |

| Theoretical Plates (N) | ≥ 5,000 | Confirms column efficiency and proper packing. |

| USP Tailing Factor ( Tf ) | ≤ 1.5 | Confirms successful suppression of silanol interactions. |

Method Validation (ICH Q2(R2) Framework)

Following method optimization, the procedure must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures (effective June 2024)[2][9]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose[1][9].

Caption: The ICH Q2(R2) analytical procedure validation lifecycle from development to routine use.

Validation Execution & Acceptance Criteria

1. Specificity:

-

Procedure: Inject the blank diluent, mobile phase, and a spiked sample containing potential synthetic impurities or degradation products.

-

Criterion: No interfering peaks should elute at the retention time of 2-(pyrrolidin-1-yl)pyrazine. The peak purity angle must be less than the purity threshold (if using a PDA detector).

2. Linearity and Range:

-

Procedure: Prepare a minimum of five concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate[9].

-

Criterion: The correlation coefficient ( R2 ) of the linear regression curve must be ≥ 0.999. The y-intercept should be ≤ 2.0% of the target concentration response.

3. Accuracy (Recovery):

-

Procedure: Prepare samples spiked with known amounts of the reference standard at three levels (80%, 100%, and 120% of the target concentration) in triplicate (9 determinations total).

-

Criterion: Mean recovery at each level must be between 98.0% and 102.0% with an RSD ≤ 2.0%.

4. Precision (Repeatability & Intermediate Precision):

-